2-butoxy-N-(quinolin-8-yl)benzamide
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Overview
Description
2-butoxy-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of 8-aminoquinoline with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-butoxy-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-butoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: A closely related compound with similar chemical properties.
2-methyl-N-(quinolin-8-yl)benzamide: Another derivative with a methyl group instead of a butoxy group.
N-(quinolin-8-yl)-2-chlorobenzamide: A derivative with a chlorine substituent.
Uniqueness
2-butoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-butoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-14-24-18-12-5-4-10-16(18)20(23)22-17-11-6-8-15-9-7-13-21-19(15)17/h4-13H,2-3,14H2,1H3,(H,22,23) |
InChI Key |
RLICRHJSNNSNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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